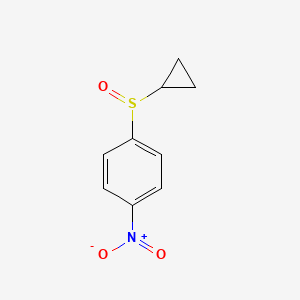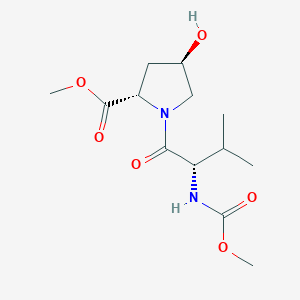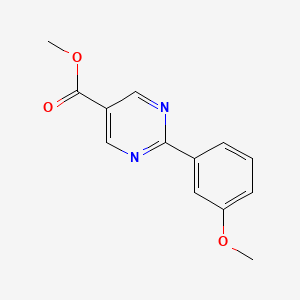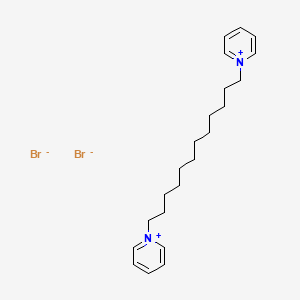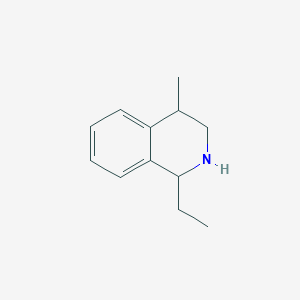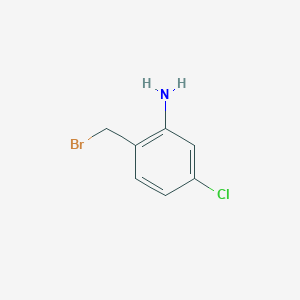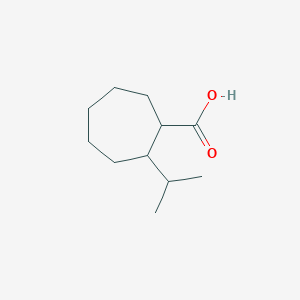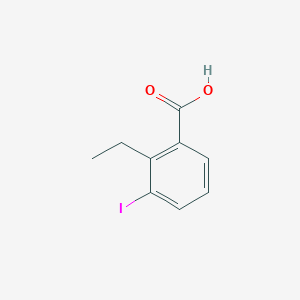
3-Iodo-2-ethylbenzoic acid
描述
3-Iodo-2-ethylbenzoic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and an ethyl group is attached to the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-ethylbenzoic acid. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 2-ethyl-3-iodobenzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the iodination of 2-ethylbenzoic acid followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: 3-Iodo-2-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted benzoic acids.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
科学研究应用
3-Iodo-2-ethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-ethyl-3-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it interacts with, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards its target.
相似化合物的比较
2-Iodobenzoic Acid: Similar structure but lacks the ethyl group, making it less hydrophobic.
3-Iodobenzoic Acid: Similar structure but lacks the ethyl group, affecting its reactivity and solubility.
4-Iodobenzoic Acid: The iodine atom is at a different position, leading to different chemical properties and reactivity.
Uniqueness: 3-Iodo-2-ethylbenzoic acid is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical properties. The ethyl group increases the compound’s hydrophobicity, while the iodine atom provides a site for further functionalization through substitution reactions. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C9H9IO2 |
|---|---|
分子量 |
276.07 g/mol |
IUPAC 名称 |
2-ethyl-3-iodobenzoic acid |
InChI |
InChI=1S/C9H9IO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |
InChI 键 |
OYJAWGFBSIJECU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC=C1I)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
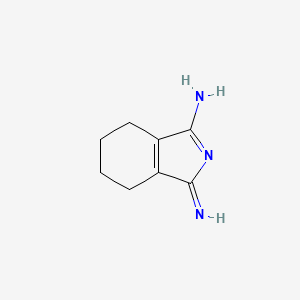
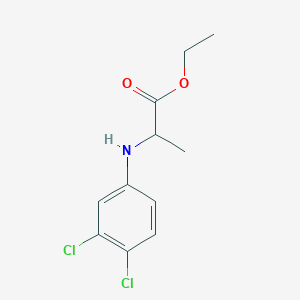
![8-Benzyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8592634.png)
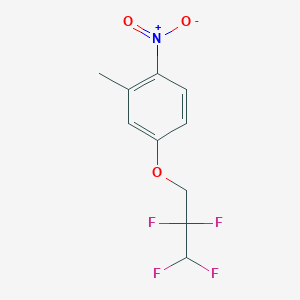
methanone](/img/structure/B8592651.png)
